molecular formula C10H7F2NO3 B13719358 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione

4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione

Cat. No.: B13719358
M. Wt: 227.16 g/mol
InChI Key: NSAIIIDCYFWYNJ-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione is a heterocyclic compound featuring a five-membered oxazolidine-2,5-dione core substituted with a 2,4-difluorobenzyl group. This compound belongs to a broader class of oxazolidine-2,5-dione derivatives, which are characterized by their lactam-like structure and versatility in organic synthesis and pharmaceutical applications. The 2,4-difluorobenzyl substituent introduces electron-withdrawing fluorine atoms at the ortho and para positions of the benzyl ring, influencing electronic properties, metabolic stability, and intermolecular interactions .

Properties

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

4-[(2,4-difluorophenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H7F2NO3/c11-6-2-1-5(7(12)4-6)3-8-9(14)16-10(15)13-8/h1-2,4,8H,3H2,(H,13,15)

InChI Key

NSAIIIDCYFWYNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2C(=O)OC(=O)N2

Origin of Product

United States

Preparation Methods

Carbamate and 2-Hydroxycarboxylic Acid Ester Reaction

One established method for synthesizing oxazolidine-2,4-diones involves the reaction of carbamates with 2-hydroxycarboxylic acid esters. According to US Patent US4220787A, the process involves heating a carbamate of the formula $$ R^1 - NH - COOR^4 $$ with a 2-hydroxycarboxylic acid ester at temperatures ranging from 80° to 250° C, optionally in the presence of a catalyst. Here:

  • $$ R^1 $$ is an aryl group (6 to 12 carbons), which can be substituted by halogens such as fluorine, methyl, or methoxy groups.
  • $$ R^4 $$ is an alkyl group (1 to 10 carbons), cyclohexyl, or aryl.
  • The 2-hydroxycarboxylic acid ester has substituents $$ R^2 $$ and $$ R^3 $$ which can be hydrogen, alkyl, or vinyl groups.

For 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione, the $$ R^1 $$ group corresponds to the 2,4-difluorobenzyl moiety. This method yields the target compound in good purity and yield due to the efficient ring closure forming the oxazolidine-2,4-dione core.

Step Reagents Conditions Notes
1 Carbamate with 2,4-difluorobenzyl substituent 80–250 °C, catalyst optional Reaction temperature critical for yield
2 2-Hydroxycarboxylic acid ester Same as above Ester substituents affect reaction kinetics
3 Isolation and purification Standard techniques High purity achievable

This method is advantageous because it avoids the use of isocyanates, which are more hazardous, and allows for flexibility in substituent variation.

Amide and Aromatic Carbonic Acid Ester Reaction

An alternative approach described in European Patent EP0056966A1 involves reacting substituted amides with aromatic carbonic acid esters. The process is typically solvent-free and carried out at 50 to 250 °C. Key features include:

  • Use of amides where the aryl group $$ R^1 $$ is substituted with halogens, methyl, or methoxy groups.
  • The reaction produces oxazolidine-2,4-diones with high yields.
  • Phenols formed as by-products are distilled off and can be recycled.
  • Sodium ethylate or similar catalysts may be used to enhance reaction rates.

For the specific preparation of 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione, the amide would contain the 2,4-difluorobenzyl substituent. The reaction proceeds via cyclization and elimination of phenol derivatives.

Step Reagents Conditions Notes
1 Substituted amide with 2,4-difluorobenzyl group 50–250 °C, solvent-free Catalyst (e.g., sodium ethylate) may be used
2 Aromatic carbonic acid ester (e.g., diphenyl carbonate) Same as above Phenol by-products distilled off
3 Isolation Cooling and filtration Phenols recycled

This method is noted for its environmental benefits due to solvent-free conditions and recycling of phenol by-products.

Tandem Phosphorus-Mediated Carboxylative Condensation

Recent advances include a one-pot tandem phosphorus-mediated carboxylative condensation of primary amines with α-ketoesters, followed by base-catalyzed cyclization, to form oxazolidine-2,4-diones. This method uses atmospheric carbon dioxide as a carbonyl source and proceeds under mild, transition-metal-free conditions.

For 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione, the primary amine would be 2,4-difluorobenzylamine, and the α-ketoester would be selected accordingly.

Step Reagents Conditions Notes
1 2,4-Difluorobenzylamine + α-ketoester Atmospheric CO₂, phosphorus reagent Mild, one-pot synthesis
2 Base-catalyzed cyclization Room temperature to mild heating Transition-metal-free
3 Purification Standard methods Efficient and green chemistry approach

This method offers a novel, convenient route to the compound without harsh reagents or conditions.

Comparative Summary of Preparation Methods

Method Starting Materials Conditions Advantages Limitations
Carbamate + 2-Hydroxycarboxylic Acid Ester Carbamates with 2,4-difluorobenzyl, hydroxycarboxylic esters 80–250 °C, catalyst optional Good yield, high purity, flexible substituents High temperature may limit sensitive groups
Amide + Aromatic Carbonic Acid Ester Amides with 2,4-difluorobenzyl, diphenyl carbonate 50–250 °C, solvent-free, catalyst optional Solvent-free, recyclable by-products Requires careful temperature control
Tandem Phosphorus-Mediated Condensation Primary amine (2,4-difluorobenzylamine), α-ketoester, CO₂ Mild, one-pot, base-catalyzed Mild conditions, green chemistry, no metals Newer method, scalability under study

Research Findings and Notes

  • Both carbamate and amide routes are well-documented in patent literature and have been industrially relevant for producing oxazolidine-2,4-diones with various substitutions including halogenated aryl groups.
  • The tandem phosphorus-mediated approach represents a modern synthetic strategy that aligns with sustainable chemistry principles, using atmospheric CO₂ and avoiding hazardous reagents.
  • The choice of method depends on availability of starting materials, desired scale, and sensitivity of substituents.
  • Purification typically involves crystallization or chromatography to achieve high purity suitable for biological testing or further chemical transformations.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The oxazolidine-2,5-dione core enables diverse reactions, including nucleophilic substitution, oxidation, reduction, and substitution at the substituent.

Nucleophilic Substitution

The carbonyl groups in the oxazolidine ring act as electrophilic sites, facilitating nucleophilic attack. For example, reactions with amines or thiols can lead to ring-opening or functional group transformations. The difluorobenzyl group may enhance stability due to its electron-withdrawing nature.

Oxidation

Oxidation typically converts the oxazolidine ring to oxazolidinones. Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The difluorobenzyl substituent may influence the reaction’s selectivity and stability of intermediates.

Reduction

Reduction reactions (e.g., using lithium aluminum hydride, LiAlH₄) can cleave the carbonyl groups, forming reduced oxazolidine derivatives. The substituent’s fluorine atoms may modulate the reaction’s rate and product distribution.

Substitution at the Difluorobenzyl Group

The benzyl group undergoes aromatic substitution reactions. For instance, nucleophilic aromatic substitution is feasible due to the electron-withdrawing fluorine atoms, which activate the ring toward such reactions.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Products
Nucleophilic Substitution Amines, thiolsSolvents (e.g., DMF), room temperatureSubstituted oxazolidine derivatives
Oxidation KMnO₄, H₂O₂Aqueous acidic/basic solutionsOxazolidinones
Reduction LiAlH₄Anhydrous ether, reflux conditionsReduced oxazolidine derivatives
Substitution (aromatic) Nucleophiles (e.g., NH₂⁻)High temperature, catalystsSubstituted benzyl derivatives

Comparative Analysis of Oxazolidine Derivatives

Compound Key Features Reactivity
4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione Symmetrical difluorobenzyl substituentLower regioselectivity in substitution
4-(2-Bromobenzyl)oxazolidine-2,5-dione Bromine substituentHigher nucleophilic substitution rates
4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione Asymmetrical difluorobenzyl substituentEnhanced stability, directed reactivity

Research Findings and Challenges

  • Biological Activity : The difluorobenzyl group may influence interactions with enzymes or receptors, though specific data for this compound is limited .

  • Synthetic Complexity : Control of stereochemistry during cyclization remains a challenge, requiring precise temperature and pH management .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research indicates that oxazolidinediones, including 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione, exhibit promising biological activities. They have been investigated for their potential as antimicrobial agents and anticancer drugs. The compound's ability to inhibit bacterial protein synthesis by targeting the ribosomal subunit positions it as a candidate for developing new antibiotics . Additionally, studies have shown that derivatives of oxazolidinediones can effectively inhibit cancer cell proliferation, suggesting their role in anticancer therapy .

Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets, leading to the modulation of biochemical pathways. For instance, it may inhibit enzymes crucial for bacterial survival or cancer cell growth. This interaction often results in the disruption of essential processes within these cells.

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione serves as a versatile building block for synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions—including oxidation and reduction—making it valuable in constructing diverse molecular architectures .

Synthesis Techniques
Recent advancements in synthetic methodologies have highlighted efficient routes to produce oxazolidinediones. For example, a tandem phosphorus-mediated carboxylative condensation reaction has been developed to synthesize various oxazolidine-2,4-diones using readily available substrates under mild conditions . Such methods enhance the accessibility of this compound for research and industrial applications.

Materials Science

Development of New Materials
The stability and reactivity of 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione make it suitable for use in developing new materials. Its ability to form stable complexes with metal ions allows it to be utilized in studies related to metalloenzymes and other metalloproteins. This characteristic is particularly important in designing materials with specific catalytic properties or enhanced durability.

Case Studies

Study Focus Findings
Antimicrobial Activity Demonstrated effectiveness against various bacterial strains; potential as a new antibiotic.
Anticancer Efficacy Inhibition of cancer cell proliferation observed; promising results in preclinical trials .
Synthetic Methodology Developed a one-pot synthesis method for oxazolidine derivatives using atmospheric carbon dioxide .

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to inhibit the activity of certain enzymes and receptors in the brain, thereby reducing neuronal excitability. The exact molecular pathways and targets are still under investigation, but it is known to affect the binding of initiator tRNA to the ribosomal peptidyltransferase P-site .

Comparison with Similar Compounds

Comparison with Similar Oxazolidine-2,5-dione Derivatives

Structural and Electronic Comparisons

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzyl ring significantly impacts molecular properties. Below is a comparative analysis of key derivatives:

Compound Name Substituent Molecular Weight (g/mol) Key Properties
4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione 2,4-difluorobenzyl ~238.16* High lipophilicity due to fluorine atoms; enhanced metabolic stability
4-(4-Chlorophenyl)oxazolidine-2,5-dione 4-chlorophenyl ~213.62 Electron-withdrawing Cl increases reactivity; potential halogen bonding
4-(4-Nitrobenzyl)oxazolidine-2,5-dione 4-nitrobenzyl 236.18 Strong electron-withdrawing nitro group; may reduce solubility
(S)-4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione 2-aminocarbonylethyl 172.14 Amide group introduces H-bonding; high melting point (270°C)

*Calculated based on molecular formula (C₁₀H₇F₂NO₃).

  • Fluorine vs. Chlorine/Nitro Groups : The difluorobenzyl group balances electron withdrawal and lipophilicity compared to chloro (more polarizable) and nitro (strongly electron-withdrawing) substituents. Fluorine’s small size and high electronegativity enhance membrane permeability and resistance to oxidative metabolism .
Crystallography

Crystal structures of related compounds, such as (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione, reveal planar oxazolidine-dione rings with substituents influencing packing modes. The difluorobenzyl group’s symmetry (2,4-substitution) may promote specific intermolecular interactions, such as C–F···H or π-stacking .

Antimicrobial and Antioxidant Potential

Thiazolidine-2,4-dione analogs (e.g., 5-arylidene derivatives) exhibit antimicrobial and antioxidant activities due to redox-active moieties .

Comparison with TAK-385

The GnRH antagonist TAK-385 features a 2,6-difluorobenzyl group, which reduces cytochrome P450 inhibition compared to non-fluorinated analogs .

Pricing and Availability
  • 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione : Listed in catalogs for R&D use (Accela, Catalog #SY225168), priced similarly to analogs like 4-(4-Chlorophenyl)oxazolidine-2,5-dione ($650/5g) .
  • Cost Drivers : Fluorinated derivatives are often more expensive due to specialized synthesis and purification steps .

Biological Activity

4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione is a compound belonging to the oxazolidine-2,5-dione family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₈F₂N₂O₃
  • Molecular Weight : 224.17 g/mol
  • CAS Number : 14825-82-2

Anticancer Activity

Recent studies have indicated that oxazolidine derivatives exhibit significant anticancer properties. The compound 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The compound may exert its anticancer effects by targeting specific signaling pathways involved in cell growth and survival.
    • It has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in angiogenesis and tumor growth .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of oxazolidine compounds could significantly reduce the viability of HepG2 and MCF-7 cancer cell lines, with IC50 values indicating potent anti-proliferative effects .
    • A specific derivative showed an IC50 value of 0.079 μM against VEGFR-2, suggesting strong potential for further development as an anti-cancer agent .

Antimicrobial Activity

The antimicrobial properties of oxazolidine derivatives have also been explored. These compounds have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

  • Mechanism of Action :
    • The mechanism involves disrupting bacterial protein synthesis, similar to other known antibiotic agents.
    • The presence of fluorine atoms in the structure may enhance the binding affinity to bacterial ribosomes.
  • Research Findings :
    • Studies reported minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against several bacterial strains .
    • The compound's effectiveness was validated through disc diffusion methods, showing significant inhibition zones against tested microorganisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazolidine derivatives. Modifications at specific positions on the oxazolidine ring can significantly influence their pharmacological properties.

CompoundSubstituentIC50 (μM)Activity
Compound 22Difluorobenzyl0.079VEGFR-2 Inhibitor
Compound XHydroxybenzyl1.21Anticancer
Compound YMethyl0.323Moderate Anticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield?

  • Methodology : Cyclization of 2,4-difluorobenzylamine derivatives with activated carbonyl precursors (e.g., phosgene equivalents or carbonyl diimidazole) is a common approach. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect regioselectivity and byproduct formation. For example, low-temperature conditions minimize hydrolysis of intermediates .
  • Key Data : Analogous oxazolidine-dione syntheses report yields of 60–85% under anhydrous conditions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and bond angles using SHELX software (e.g., SHELXL97 for refinement). For example, benzyl-substituted oxazolidine-diones show characteristic C=O bond lengths of 1.20–1.22 Å .
  • NMR : 19F^{19}\text{F} NMR distinguishes between 2,4-difluorobenzyl substituents (δ ≈ -110 to -120 ppm) and potential fluorinated impurities .

Q. What analytical techniques are recommended for assessing purity in academic settings?

  • HPLC : Use a C18 column with UV detection (λ = 210–220 nm) to separate oxazolidine-dione from hydrolyzed byproducts (e.g., urea derivatives).
  • GC-MS : Monitor residual solvents (e.g., THF, DCM) and quantify fluorinated impurities with >97% purity thresholds, as seen in related difluorobenzyl compounds .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-difluorobenzyl group influence reaction mechanisms in nucleophilic substitutions?

  • Methodology :

  • DFT calculations : Compare activation energies for substitutions at the benzyl position. Fluorine’s electron-withdrawing effect may polarize the C–O bond, enhancing electrophilicity .
  • Kinetic studies : Monitor intermediates via 19F^{19}\text{F} NMR to identify rate-limiting steps. For example, steric hindrance from ortho-fluorine could reduce nucleophilic attack efficiency .

Q. What strategies resolve crystallographic disorder in 4-(2,4-difluorobenzyl)oxazolidine-2,5-dione derivatives?

  • Methodology :

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices. For instance, similar oxazolidine-diones exhibit monoclinic (P21) symmetry with Z’ > 1, requiring robust disorder modeling .
  • Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K measurements as in imidazolidine-dione studies) .

Q. How can conflicting spectral data (e.g., 13C^{13}\text{C} NMR vs. X-ray) be reconciled for this compound?

  • Methodology :

  • Dynamic NMR : Identify conformational exchange processes (e.g., ring puckering) that broaden signals at room temperature but resolve at low temps.
  • SCXRD validation : Cross-reference experimental bond lengths/angles with computational models (e.g., Mercury software) .

Q. What are the challenges in enantioselective synthesis of the (S)-isomer, and how can chiral auxiliaries improve stereocontrol?

  • Methodology :

  • Chiral HPLC : Use amylose-based columns to separate enantiomers, as demonstrated for (S)-4-hydroxybenzyl derivatives .
  • Asymmetric catalysis : Test Evans oxazolidinone auxiliaries or organocatalysts (e.g., proline derivatives) to direct benzyl group addition .

Methodological Challenges and Contradictions

Q. Why do solvent polarity and proticity lead to contradictory reactivity trends in oxazolidine-dione ring-opening reactions?

  • Analysis : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring nucleophilic attack. In contrast, protic solvents (e.g., MeOH) may protonate the oxazolidine nitrogen, altering reactivity pathways. Discrepancies in literature (e.g., THF vs. acetonitrile) highlight the need for solvent screening .

Q. How do competing degradation pathways (hydrolysis vs. thermal decomposition) affect long-term stability?

  • Accelerated stability studies : Store samples under varying humidity (40–80% RH) and temperature (4–40°C) to model degradation. HPLC tracking of hydrolysis products (e.g., urea derivatives) reveals pH-dependent stability, with acidic conditions accelerating ring-opening .

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